molecular formula C7H15ClN2O3S B2627465 (2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride CAS No. 2490314-59-3

(2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride

Cat. No.: B2627465
CAS No.: 2490314-59-3
M. Wt: 242.72
InChI Key: JPLVCPXPLIYHAH-JEDNCBNOSA-N
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Description

(2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride is a compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methylsulfanyl group, and a propanoic acid moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride typically involves multiple steps. One common method starts with the protection of the amino group, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique biochemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid: Lacks the hydrochloride form, which affects its solubility.

    (2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylbutanoic acid: Contains an additional carbon in the alkyl chain, altering its chemical properties.

Uniqueness

(2R)-2-(3-Aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

(2R)-2-(3-aminopropanoylamino)-3-methylsulfanylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S.ClH/c1-13-4-5(7(11)12)9-6(10)2-3-8;/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLVCPXPLIYHAH-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)NC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H](C(=O)O)NC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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